molecular formula C18H16N2O3 B1139406 (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide CAS No. 133550-37-5

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide

Cat. No.: B1139406
CAS No.: 133550-37-5
M. Wt: 308.3 g/mol
InChI Key: UMGQVUWXNOJOSJ-DGGAMASNSA-N
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Mechanism of Action

Target of Action

Tyrphostin AG 835 is primarily known as a Protein Tyrosine Kinase inhibitor . Protein Tyrosine Kinases (PTKs) are key regulators of critical cellular processes such as metabolism, cell division, and survival. By inhibiting PTKs, Tyrphostin AG 835 can interfere with these processes, potentially leading to therapeutic effects .

Mode of Action

This inhibition can disrupt signal transduction pathways, leading to altered cellular function .

Biochemical Pathways

For instance, it may affect pathways related to cell growth and proliferation, apoptosis, and cell migration .

Pharmacokinetics

It is known that tyrphostin ag 835 is soluble in ethanol and dmso , which could influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of Tyrphostin AG 835’s action are largely dependent on the specific cellular context and the particular PTKs it inhibits. In general, inhibition of PTKs can lead to a disruption of cellular signaling, potentially affecting cell growth, survival, and other functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyrphostin AG 835 can be synthesized through a multi-step process. One common synthetic route involves the condensation of 3,4-dihydroxybenzaldehyde with cyanoacetamide in the presence of a base to form the intermediate product. This intermediate is then reacted with (S)-α-methylbenzylamine to yield Tyrphostin AG 835 .

Industrial Production Methods

While specific industrial production methods for Tyrphostin AG 835 are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin AG 835 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tyrphostin AG 835 has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a tool to study protein tyrosine kinase inhibition.

    Biology: Investigated for its effects on cell signaling pathways and its potential to inhibit cancer cell proliferation.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit EGFR kinase activity.

    Industry: Utilized in research and development for new drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Tyrphostin AG 538: Another protein tyrosine kinase inhibitor with similar inhibitory effects on EGFR kinase.

    Tyrphostin AG 490:

Uniqueness

Its structure, which includes a cyano group and hydroxyl groups on the aromatic ring, contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGQVUWXNOJOSJ-DGGAMASNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017645
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-37-5
Record name Tyrphostin AG 835
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 835
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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